molecular formula C11H23N B2534293 (2R)-3-Cycloheptyl-2-methylpropan-1-amine CAS No. 2248202-27-7

(2R)-3-Cycloheptyl-2-methylpropan-1-amine

Cat. No.: B2534293
CAS No.: 2248202-27-7
M. Wt: 169.312
InChI Key: FVKQCFQUKYAIFU-SNVBAGLBSA-N
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Description

(2R)-3-Cycloheptyl-2-methylpropan-1-amine is an organic compound with a unique structure that includes a cycloheptyl ring attached to a 2-methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Cycloheptyl-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The (2R) configuration is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or separation of enantiomers using chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Cycloheptyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium azide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2R)-3-Cycloheptyl-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-Cycloheptyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Cycloheptyl-2-methylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cycloheptylamine: A simpler analog with a cycloheptyl ring and an amino group.

    2-Methylpropan-1-amine: A related compound without the cycloheptyl ring.

Uniqueness

(2R)-3-Cycloheptyl-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of both a cycloheptyl ring and a 2-methylpropan-1-amine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-3-cycloheptyl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKQCFQUKYAIFU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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